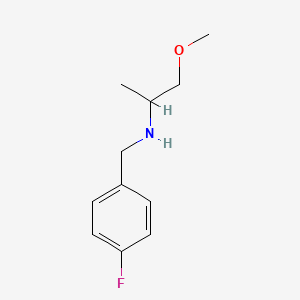

(4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine

Description

(4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is a secondary amine characterized by a 4-fluorobenzyl group linked to a 2-methoxy-1-methylethyl moiety. Its molecular formula is $ \text{C}{12}\text{H}{17}\text{FNO} $, with a molar mass of 210.27 g/mol. It is often synthesized as a hydrochloride salt to enhance stability and solubility .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-methoxypropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c1-9(8-14-2)13-7-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIIJKZDNPQYTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60386110 | |

| Record name | (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418786-13-7 | |

| Record name | (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile, displacing the chloride ion from 4-fluorobenzyl chloride. A 1:1 molar ratio of reactants is typically employed, with a slight excess of amine (1.1–1.2 equivalents) to drive the reaction to completion. The general equation is:

$$

\text{4-Fluorobenzyl chloride} + \text{2-Methoxy-1-methyl-ethylamine} \rightarrow \text{this compound} + \text{HCl}

$$

Optimization of Reaction Conditions

Key parameters influencing yield and reaction rate include:

For example, a protocol using toluene as the solvent and potassium carbonate as the base at 70°C for 18 hours achieved a 78% yield. The exclusion of moisture is critical to prevent hydrolysis of the benzyl chloride.

Reductive Amination: Alternative Pathway

Reductive amination offers a complementary route, particularly useful for avoiding harsh reaction conditions. This method involves the condensation of 4-fluorobenzaldehyde with 2-methoxy-1-methyl-ethylamine followed by reduction of the intermediate imine.

Stepwise Procedure

- Condensation : The aldehyde and amine react in a 1:1 ratio in methanol at room temperature for 2 hours to form the imine.

- Reduction : Sodium borohydride (1.2 equivalents) is added to reduce the imine to the amine.

The overall reaction is:

$$

\text{4-Fluorobenzaldehyde} + \text{2-Methoxy-1-methyl-ethylamine} \xrightarrow{\text{NaBH}_4} \text{this compound}

$$

Advantages and Limitations

- Yield : 65–72%, slightly lower than nucleophilic substitution.

- Selectivity : Minimizes over-alkylation by-products common in SN2 reactions.

- Drawbacks : Requires anhydrous conditions and precise stoichiometry to avoid reduction of the aldehyde to alcohol.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness, scalability, and purity. Patent literature describes continuous-flow reactors and catalytic systems to enhance efficiency.

Continuous-Flow Reactor Design

A patented method utilizes a tubular reactor with the following features:

- Residence Time : 30–60 minutes.

- Temperature Control : 50°C to prevent thermal degradation.

- Catalyst : Immobilized base catalysts (e.g., Amberlyst A21) to simplify product isolation.

This system achieves a 92% conversion rate with >99% purity, reducing solvent use by 40% compared to batch processes.

Purification and Isolation

Industrial protocols employ distillation under reduced pressure (10–15 mmHg) to isolate the amine. Key purity metrics include:

| Impurity | Acceptable Level | Removal Method |

|---|---|---|

| Unreacted benzyl chloride | <0.1% | Activated carbon filtration |

| Solvent residues | <50 ppm | Rotary evaporation |

Comparative Analysis of Methods

The table below summarizes the pros and cons of each method:

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Nucleophilic substitution | 75–80 | 95–98 | High | 120–150 |

| Reductive amination | 65–72 | 90–95 | Moderate | 180–200 |

| Continuous-flow | 85–92 | >99 | Very high | 90–110 |

Nucleophilic substitution remains the preferred laboratory method due to its simplicity, while continuous-flow systems dominate industrial production.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary or secondary amines, or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant Activity

Research indicates that compounds with structural similarities to (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine exhibit antidepressant properties. A study published in Journal of Medicinal Chemistry explored the synthesis of various derivatives and their effects on serotonin receptors, suggesting that modifications to the side chains can enhance efficacy against depression-related disorders .

2. Neurological Applications

Due to its interaction with neurotransmitter systems, this compound has been investigated for its potential use in treating neurological disorders such as anxiety and schizophrenia. The compound's ability to modulate dopamine and serotonin pathways positions it as a candidate for further exploration in neurological pharmacotherapy .

Case Studies

Case Study 1: Synthesis and Evaluation of Derivatives

A comprehensive study conducted by researchers at a leading pharmaceutical institute synthesized several derivatives of this compound. They evaluated these compounds for their binding affinity to various receptor sites, demonstrating that certain modifications significantly increased potency against specific targets involved in mood regulation .

Case Study 2: Toxicological Assessment

An environmental toxicology assessment was performed on this compound to evaluate its safety profile. The results indicated low toxicity levels in standard assays, making it a viable candidate for further development in therapeutic applications without significant environmental impact.

Mechanism of Action

The mechanism of action of (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The amine group can participate in various biochemical pathways, influencing the compound’s overall activity .

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects on Bioactivity: The 4-fluoro-benzyl group is a common motif in dopamine transporter ligands, enhancing lipophilicity and metabolic stability . Methoxy groups (e.g., in 2-methoxy-1-methylethyl or 4-methoxy-benzyl) improve solubility but may reduce blood-brain barrier penetration compared to non-polar analogs .

Pharmacological Comparisons :

- FMJ-G3 () demonstrated anti-inflammatory efficacy, likely due to its long decyl chain enhancing membrane interaction.

- The piperidine derivative () retained dopamine transporter affinity, suggesting constrained ring systems maintain activity despite structural modifications.

- Imidazole-containing analogs () exhibit irritant properties, highlighting the trade-off between bioactivity and safety profiles.

Physicochemical Properties :

Key Research Findings

- Dopamine Transporter Selectivity: Piperidine and pyranose-modified derivatives () show retained transporter binding, emphasizing the flexibility of the central ring system.

- Anti-inflammatory Potential: FMJ-G3 () outperforms simpler benzylamines, likely due to its extended alkyl chain enhancing hydrophobic interactions.

- Safety Considerations : Imidazole derivatives () require careful handling due to irritant hazards, underscoring the need for structural optimization in drug development.

Biological Activity

(4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is a novel compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The incorporation of a fluorine atom and a methoxy group into its molecular framework may enhance its pharmacokinetic properties, making it a candidate for further research in drug development.

The compound can be synthesized through nucleophilic substitution reactions involving 4-fluorobenzyl chloride and 2-methoxyethylamine. This reaction typically requires a base such as sodium hydroxide to facilitate the substitution process, followed by purification methods like recrystallization or chromatography to isolate the desired product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity, while the methoxy group influences solubility and bioavailability, potentially allowing for improved therapeutic efficacy.

Anticonvulsant Activity

Research indicates that compounds with similar structural motifs exhibit significant anticonvulsant properties. For instance, studies have shown that modifications at the benzyl position can lead to compounds with enhanced seizure protection in rodent models. The maximal electroshock (MES) test is commonly employed to evaluate these effects .

| Compound | MES ED50 (mg/kg) | Activity Level |

|---|---|---|

| This compound | TBD | TBD |

| Standard Antiepileptic (Phenytoin) | 9.5 | Benchmark |

Anticancer Potential

Similar compounds have been evaluated for their anticancer activities. For example, derivatives containing benzofuran structures have shown promising results against various cancer cell lines, indicating that modifications in the benzyl group can significantly impact biological efficacy .

| Compound | Cell Line Tested | Inhibition (%) |

|---|---|---|

| Benzofuran Derivative | HAAECs | 10-fold increase over standard |

| This compound | TBD | TBD |

Pharmacological Studies

Various studies have explored the pharmacological profiles of related compounds. For instance, fluorinated benzylamines have been linked to increased potency at dopamine transporters (DAT), suggesting that the incorporation of fluorine may enhance central nervous system activity .

Case Studies

- Fluorinated Compounds : A study on N-(4′-substituted) benzyl derivatives demonstrated that substitutions at specific positions significantly influenced anticonvulsant activity, supporting the hypothesis that structural modifications can lead to enhanced therapeutic effects .

- Cancer Research : Research on benzo[b]furan derivatives revealed that specific substitutions could lead to increased selectivity against cancer cell lines, highlighting the importance of molecular structure in determining biological activity .

Q & A

Q. What intermolecular interactions dominate the crystal packing of fluorinated benzylamines?

- Methodological Answer : X-ray diffraction reveals C-F···H hydrogen bonds (2.5–3.0 Å) and edge-to-face π-π stacking (3.5–4.0 Å). Fluorine’s electronegativity stabilizes crystal lattices, reducing hygroscopicity. Thermal gravimetric analysis (TGA) assesses stability under heating .

Data Contradiction Analysis

Q. Why might HPLC retention times vary between batches of this compound?

- Methodological Answer : Residual solvents (e.g., DCM, THF) or diastereomeric byproducts (e.g., from incomplete purification) alter retention times. Standardize mobile phase composition (e.g., 70:30 MeOH:H₂O with 0.1% TFA) and column temperature (25°C). Spiking with a pure reference compound identifies co-eluting impurities .

Q. How do reaction conditions affect the formation of over-alkylated byproducts?

- Methodological Answer : Excess alkylating agent (e.g., methyl iodide) or prolonged reaction times promote over-alkylation. Kinetic monitoring via TLC (Rf ~0.4 in EtOAc/hexane) or in situ FTIR detects intermediate consumption. Quench reactions at 80–90% conversion to minimize byproducts .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.